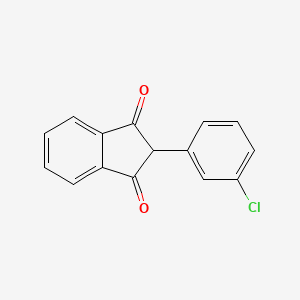
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride is a chemical compound with the molecular formula C21H27N. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a propanamine group attached to the indene ring system. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indene, which is then subjected to various chemical reactions to introduce the propanamine group and other substituents.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: A closely related compound with a similar indene structure.
1-Phenyl-1,3,3-trimethylindane: Another similar compound with slight variations in the substituents.
Uniqueness
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride is unique due to the presence of the propanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
10565-75-0 |
|---|---|
Formule moléculaire |
C21H28ClN |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;/h4-8,10-13,22H,9,14-16H2,1-3H3;1H |
Clé InChI |
XVDWCNBDFUXCCB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C.Cl |
Numéros CAS associés |
21489-22-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)


![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)




![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)
